2-chloro-5-(chloromethyl)-4-methylpyridine
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Overview
Description
2-Chloro-5-(chloromethyl)-4-methylpyridine is an organic compound belonging to the pyridine family. It is characterized by a pyridine ring substituted with chlorine atoms at the 2 and 5 positions, a chloromethyl group at the 5 position, and a methyl group at the 4 position. This compound is of significant interest due to its applications in various fields, including pharmaceuticals and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(chloromethyl)-4-methylpyridine typically involves the chlorination of 2-chloro-5-methylpyridine. One common method includes the use of carbon tetrachloride as a solvent and diisopropyl azodicarboxylate as a catalyst. The reaction is carried out in an airlift circulating reactor, where nitrogen is introduced to create an internal recycle flow. Chlorine gas is then introduced, and the reaction is monitored using gas-phase chromatography .
Industrial Production Methods
Industrial production of this compound often employs similar methods but on a larger scale. The use of airlift circulating reactors allows for efficient mixing and chlorination, resulting in higher yields and reduced chlorine consumption. This method also minimizes energy consumption and improves the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(chloromethyl)-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of methyl-substituted pyridines.
Scientific Research Applications
2-Chloro-5-(chloromethyl)-4-methylpyridine is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a building block for biologically active compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-5-(chloromethyl)-4-methylpyridine primarily involves its role as an intermediate in the synthesis of bioactive compounds. For example, in the synthesis of neonicotinoid insecticides, the compound targets insect nicotinic acetylcholine receptors, leading to the disruption of neural transmission and ultimately causing the death of the insect .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Lacks the methyl group at the 4 position.
2-Chloro-5-(methyl)pyridine: Lacks the chloromethyl group at the 5 position.
2-Chloro-4-methylpyridine: Lacks the chloromethyl group at the 5 position.
Uniqueness
2-Chloro-5-(chloromethyl)-4-methylpyridine is unique due to the presence of both the chloromethyl and methyl groups, which confer specific reactivity and make it a valuable intermediate in the synthesis of various bioactive compounds. Its structure allows for selective reactions that are not possible with other similar compounds, making it a versatile and important chemical in research and industry .
Properties
CAS No. |
1211532-12-5 |
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Molecular Formula |
C7H7Cl2N |
Molecular Weight |
176 |
Purity |
95 |
Origin of Product |
United States |
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